molecular formula C24H35Cl2NO5 B1261428 Dankastatin A

Dankastatin A

Cat. No. B1261428
M. Wt: 488.4 g/mol
InChI Key: BZCAAMLTKGWGQU-NVMAJLLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dankastatin A is a natural product found in Gymnascella and Halichondria japonica with data available.

Scientific Research Applications

1. Anti-Cancer Properties

Dankastatin A and related compounds, isolated from the sponge-derived fungus Gymnascella dankaliensis, have shown significant anti-cancer properties. Dankastatin C, a related compound, exhibited potent cell growth inhibitory activity against the murine P388 cancer cell line, highlighting its potential in cancer research (Amagata et al., 2013). Similarly, dankastatin A, along with other metabolites like gymnastatins, demonstrated growth inhibition against the P388 cancer cell line, and gymnastatin Q showed appreciable growth inhibition against human cancer cell lines, including breast and stomach cancers (Amagata et al., 2008).

2. Targeting Mitochondrial VDAC3 in Cancer

A 2023 study revealed that dankastatin B, another closely related compound, targets the mitochondrial voltage-dependent anion selective channel 3 (VDAC3) in breast cancer cells. This interaction is covalent, indicating a specific mechanism of action that could be crucial in understanding the anti-cancer effects of these compounds (Belcher et al., 2023).

3. Biosynthesis and Chemical Properties

Research into the chemical and biosynthetic pathways of gymnastatin and dankastatin alkaloids, including dankastatin A, has been conducted to understand their formation and potential for synthetic optimization. This research is significant for exploring these compounds' applications in medicine, particularly in anti-cancer therapies (Tong et al., 2021).

properties

Product Name

Dankastatin A

Molecular Formula

C24H35Cl2NO5

Molecular Weight

488.4 g/mol

IUPAC Name

(2E,4E,6R)-N-[(2S,3S,4aR,8S,8aS)-6,8-dichloro-4a-hydroxy-2-methoxy-7-oxo-3,4,8,8a-tetrahydro-2H-chromen-3-yl]-4,6-dimethyldodeca-2,4-dienamide

InChI

InChI=1S/C24H35Cl2NO5/c1-5-6-7-8-9-15(2)12-16(3)10-11-19(28)27-18-14-24(30)13-17(25)21(29)20(26)22(24)32-23(18)31-4/h10-13,15,18,20,22-23,30H,5-9,14H2,1-4H3,(H,27,28)/b11-10+,16-12+/t15-,18+,20-,22-,23+,24+/m1/s1

InChI Key

BZCAAMLTKGWGQU-NVMAJLLBSA-N

Isomeric SMILES

CCCCCC[C@@H](C)/C=C(\C)/C=C/C(=O)N[C@H]1C[C@]2(C=C(C(=O)[C@H]([C@H]2O[C@@H]1OC)Cl)Cl)O

Canonical SMILES

CCCCCCC(C)C=C(C)C=CC(=O)NC1CC2(C=C(C(=O)C(C2OC1OC)Cl)Cl)O

synonyms

dankastatin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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